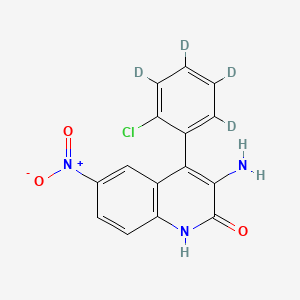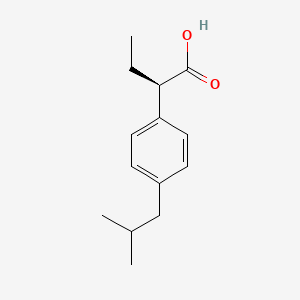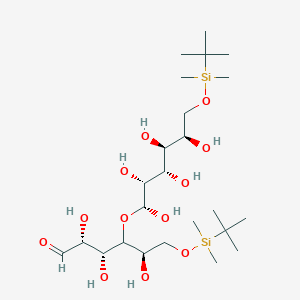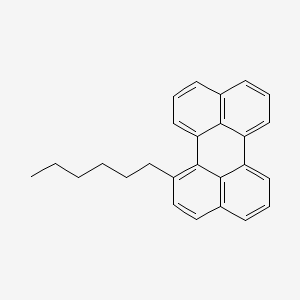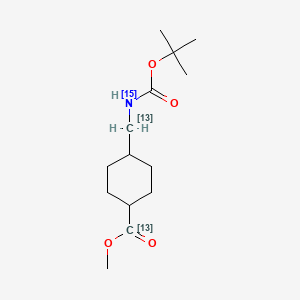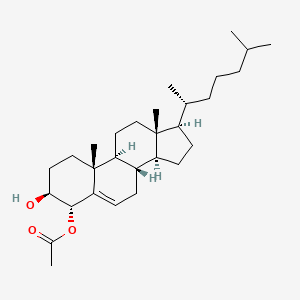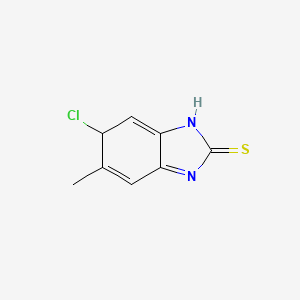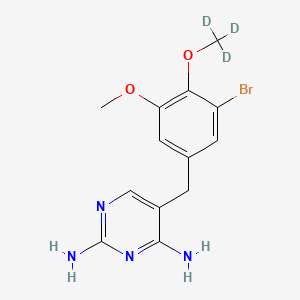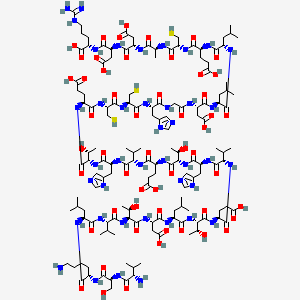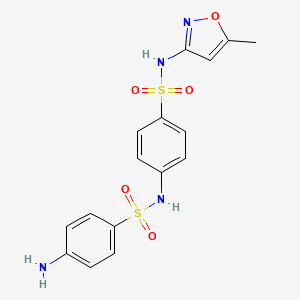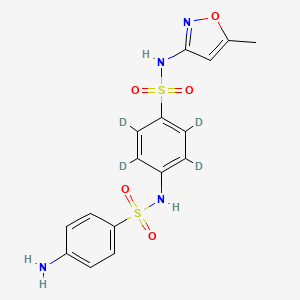
6-Methylthioguanine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylthioguanine-d3 is a deuterium-labeled analog of 6-Methylthioguanine, a compound known for its immunosuppressive and anticancer properties. The molecular formula of this compound is C6H6N5S, and it has a molecular weight of 180.21034 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthioguanine-d3 involves the incorporation of deuterium atoms into the 6-Methylthioguanine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carefully controlled to ensure consistency and quality of the compound.
化学反应分析
Types of Reactions
6-Methylthioguanine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound.
科学研究应用
6-Methylthioguanine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions.
Biology: Employed in studies of DNA and RNA interactions, as well as in the investigation of cellular processes involving thiopurines.
Medicine: Utilized in research on anticancer and immunosuppressive therapies, particularly in understanding the mechanisms of action and metabolism of thiopurines.
Industry: Applied in the development of new pharmaceuticals and in the quality control of existing drugs.
作用机制
The mechanism of action of 6-Methylthioguanine-d3 involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of cell proliferation and induction of cell death, making it effective as an anticancer agent. The compound also affects various molecular targets and pathways, including the inhibition of purine synthesis and the induction of DNA damage .
相似化合物的比较
6-Methylthioguanine-d3 is similar to other thiopurines, such as 6-Thioguanine and 6-Mercaptopurine. its deuterium labeling provides unique advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately. Other similar compounds include:
6-Thioguanine: Known for its anticancer and immunosuppressive properties.
6-Mercaptopurine: Used in the treatment of leukemia and autoimmune diseases.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
These compounds share similar mechanisms of action but differ in their specific applications and properties.
属性
CAS 编号 |
1346601-96-4 |
|---|---|
分子式 |
C6H7N5S |
分子量 |
184.235 |
IUPAC 名称 |
6-(trideuteriomethylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
InChI 键 |
YEGKYFQLKYGHAR-FIBGUPNXSA-N |
SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
同义词 |
6-[(Methyl-d3)thio]-1H-purin-2-amine; 2-Amino-6-(methyl-d3)mercaptopurine; NSC 29420-d3; 2-Amino-6-(methyl-d3)thiopurine; S-(Methyl-d3)-6-thioguanine; S6-(Methyl-d3)-6-thioguanine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


